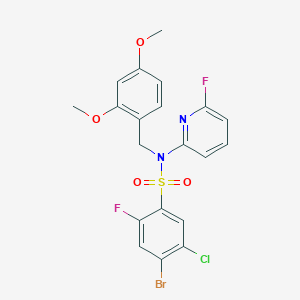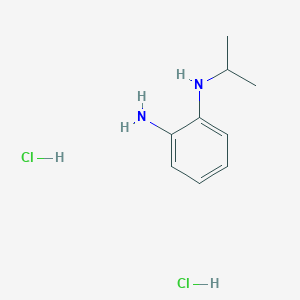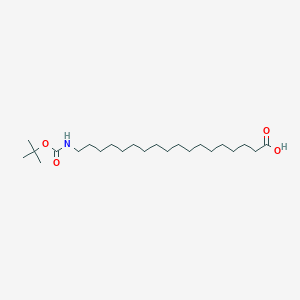
alpha-Lobeline (sulfate);L-Lobeline (sulfate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-Lobeline (sulfate) and L-Lobeline (sulfate) are piperidine alkaloids found in various plants, particularly those in the genus Lobelia, such as Indian tobacco (Lobelia inflata) and Devil’s tobacco (Lobelia tupa) . These compounds are known for their ability to penetrate the blood-brain barrier and act as nicotinic receptor agonists . They have been studied for their potential therapeutic uses, including smoking cessation and treatment of drug addiction .
準備方法
Alpha-Lobeline (sulfate) and L-Lobeline (sulfate) can be synthesized through chemical routes. The synthetic process involves the extraction of lobeline from plant sources, followed by chemical modification to produce the sulfate form . Industrial production methods typically involve large-scale extraction and purification processes to obtain high-purity lobeline sulfate .
化学反応の分析
Alpha-Lobeline (sulfate) and L-Lobeline (sulfate) undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert lobeline to its reduced forms.
Substitution: Lobeline can undergo substitution reactions, particularly at the nitrogen atom.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Major products formed from these reactions include N-oxides, reduced lobeline, and substituted derivatives .
科学的研究の応用
Alpha-Lobeline (sulfate) and L-Lobeline (sulfate) have a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying alkaloid chemistry.
Biology: Studied for their effects on neurotransmitter systems, particularly dopamine and serotonin.
Industry: Used in the development of pharmaceuticals and as a research tool in neuropharmacology.
作用機序
Alpha-Lobeline (sulfate) and L-Lobeline (sulfate) exert their effects primarily by interacting with nicotinic acetylcholine receptors. They inhibit nicotine-evoked dopamine release and binding, acting as potent antagonists at alpha3beta2 and alpha4beta2 neuronal nicotinic receptor subtypes . Additionally, they inhibit the reuptake of dopamine and serotonin, promoting dopamine release from storage vesicles within the presynaptic terminal . This interaction with the vesicular monoamine transporter (VMAT2) is crucial for their mechanism of action .
類似化合物との比較
Alpha-Lobeline (sulfate) and L-Lobeline (sulfate) are unique compared to other similar compounds due to their specific interactions with nicotinic receptors and their ability to penetrate the blood-brain barrier . Similar compounds include:
Nicotine: Another nicotinic receptor agonist but more potent and with different pharmacokinetics.
Lobelane: A minor alkaloid found in the same plants with similar but less potent effects.
Sedamine: An alkaloid with one 2-phenylethyl group on the piperidine ring, known to inhibit amine oxidase.
These comparisons highlight the unique properties of alpha-Lobeline (sulfate) and L-Lobeline (sulfate) in terms of their pharmacological activity and therapeutic potential.
特性
IUPAC Name |
2-[6-(2-hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]-1-phenylethanone;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C22H27NO2.H2O4S/c2*1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18;1-5(2,3)4/h2*2-7,9-12,19-21,24H,8,13-16H2,1H3;(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZMOSSVIPFGFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O.CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H56N2O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
773.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,7-Diazaspiro[4.5]decan-6-one hydrochloride](/img/structure/B8092921.png)
![3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride](/img/structure/B8092925.png)
![6-Benzyl-2,6-diazaspiro[4.5]decane dihydrochloride](/img/structure/B8092935.png)
![2-((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)-6-broMo-1H-benzo[d]iMidazole](/img/structure/B8092956.png)





